Avenacosidea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

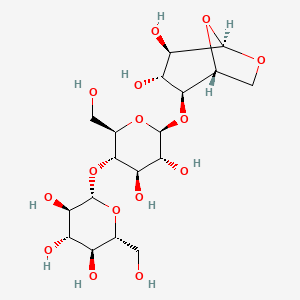

Avenacosidea is a steroidal saponin predominantly found in oats (Avena sativa). This compound is known for its antifungal properties and plays a crucial role in the plant’s defense mechanism against pathogens. This compound is a glycosylated derivative of nuatigenin, characterized by its complex structure involving multiple sugar moieties attached to the aglycone.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of avenacosidea involves the glycosylation of nuatigenin. The process typically includes the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the glycosylation process.

Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from oat plants. The extraction process involves the use of solvents like methanol and water to isolate the saponins from the plant material. The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .

化学反応の分析

Types of Reactions: Avenacosidea undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound results in the breakdown of the glycosidic bonds, releasing the aglycone and sugar moieties. Oxidation reactions can modify the aglycone structure, potentially altering its biological activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis. Enzymes like β-glucosidases can specifically target the glycosidic bonds.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.

Glycosylation: Glycosyl donors like trichloroacetimidates or thioglycosides are used in the presence of catalysts like boron trifluoride etherate.

Major Products: The major products formed from these reactions include the aglycone nuatigenin, various sugar derivatives, and oxidized forms of the aglycone .

科学的研究の応用

Avenacosidea has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex saponins.

Biology: this compound’s antifungal properties make it a valuable tool for studying plant-pathogen interactions and plant defense mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal and anti-inflammatory properties.

Industry: this compound is used in the development of natural pesticides and as a bioactive compound in functional foods and nutraceuticals

作用機序

Avenacosidea exerts its effects primarily through its interaction with fungal cell membranes. The compound integrates into the membrane, disrupting its integrity and leading to cell lysis. This antifungal activity is mediated by the saponin’s ability to form complexes with sterols in the fungal cell membrane, ultimately compromising membrane function .

類似化合物との比較

Avenacosidea is unique among saponins due to its specific glycosylation pattern and its potent antifungal activity. Similar compounds include:

Avenacoside B: Another saponin found in oats, differing in its glycosylation pattern.

26-Desglucoavenacoside A: A derivative lacking one glucose unit, affecting its biological activity.

Saponin B: Found in peas, with a different aglycone structure but similar glycosylation

These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of this compound.

特性

分子式 |

C51H82O23 |

|---|---|

分子量 |

1063.2 g/mol |

IUPAC名 |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6S,8R,9S,13R,16S)-5',7,9,13-tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O23/c1-20-31-27(73-51(20)13-12-48(3,74-51)19-65-44-39(62)36(59)33(56)28(16-52)68-44)15-26-24-7-6-22-14-23(8-10-49(22,4)25(24)9-11-50(26,31)5)67-47-43(37(60)34(57)29(17-53)69-47)72-46-41(64)38(61)42(30(18-54)70-46)71-45-40(63)35(58)32(55)21(2)66-45/h6,20-21,23-47,52-64H,7-19H2,1-5H3/t20?,21-,23-,24+,25?,26-,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47+,48-,49-,50-,51-/m0/s1 |

InChIキー |

MYCAPWDAUWJBMG-ILYIGUNMSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@@]5(C6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C([C@]9(O8)CC[C@@](O9)(C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)CO)O)O)CO)O)O)O |

正規SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)OC19CCC(O9)(C)COC1C(C(C(C(O1)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)

![1-(2,5-Dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086407.png)